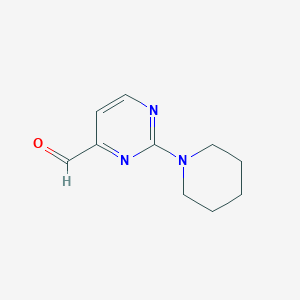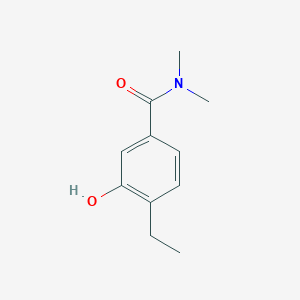
4-Ethyl-3-hydroxy-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, characterized by the presence of an ethyl group at the fourth position, a hydroxyl group at the third position, and two methyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylbenzoic acid and N,N-dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product. Common solvents include dichloromethane and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as atom economy and reaction mass efficiency, is often emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-3-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-ethyl-3-oxo-N,N-dimethylbenzamide, while reduction can regenerate the original compound .
Applications De Recherche Scientifique
4-Ethyl-3-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals
Mécanisme D'action
The mechanism of action of 4-Ethyl-3-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-N,N-dimethylbenzamide: Similar structure but lacks the ethyl group at the fourth position.
4-Amino-N,N-dimethylbenzamide: Contains an amino group instead of a hydroxyl group.
N,N-Dimethylbenzamide: Lacks both the ethyl and hydroxyl groups.
Uniqueness
4-Ethyl-3-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
4-ethyl-3-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-4-8-5-6-9(7-10(8)13)11(14)12(2)3/h5-7,13H,4H2,1-3H3 |
Clé InChI |
WUXXSKYSTMWOFI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)C(=O)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14854627.png)
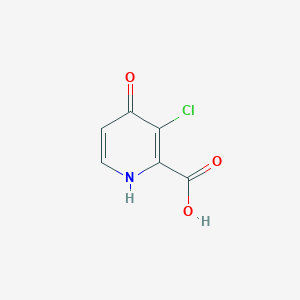


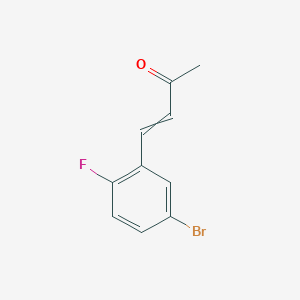
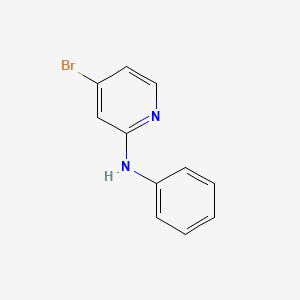


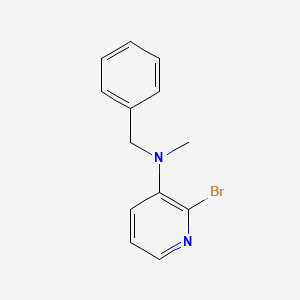
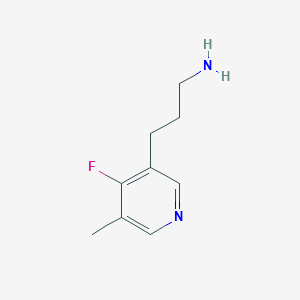

![N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine](/img/structure/B14854693.png)

